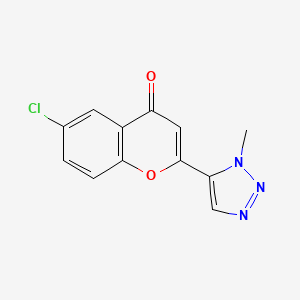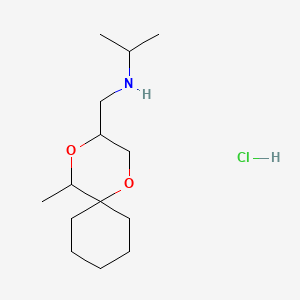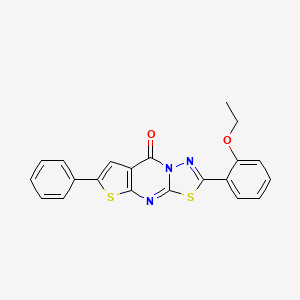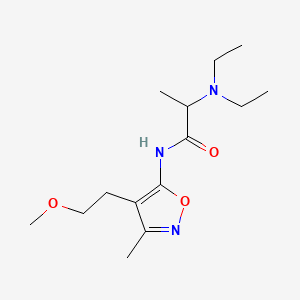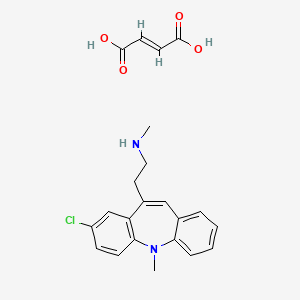
N-(4-Bromobenzyl) 2c-b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl) 2c-b typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Bromination: The benzaldehyde is brominated using bromine or a brominating agent to introduce the bromine atom at the 4-position, forming 4-bromo-2,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride, yielding 4-bromo-2,5-dimethoxybenzyl alcohol.
Substitution: The benzyl alcohol is then reacted with 4-bromobenzyl chloride in the presence of a base like potassium carbonate to form N-(4-bromobenzyl)-2,5-dimethoxy-4-bromophenethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromobenzyl) 2c-b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: 4-bromo-2,5-dimethoxybenzaldehyde or 4-bromo-2,5-dimethoxybenzoic acid.
Reduction: 4-bromo-2,5-dimethoxybenzyl alcohol or 4-bromo-2,5-dimethoxyphenethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Bromobenzyl) 2c-b has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a psychoactive substance.
Industry: It is used in the development of new materials and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-Bromobenzyl) 2c-b involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, leading to altered neurotransmitter release and changes in perception and mood. The compound’s effects are mediated through the activation of intracellular signaling pathways, including the phosphoinositide pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
2C-B: The parent compound, known for its psychedelic effects.
25B-NBOMe: A derivative with higher potency and binding affinity for the 5-HT2A receptor.
4-Bromo-2,5-dimethoxyphenethylamine: A closely related compound with similar chemical properties.
Uniqueness
N-(4-Bromobenzyl) 2c-b is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for serotonin receptors. This makes it a valuable compound for studying receptor-ligand interactions and developing new therapeutic agents.
Propriétés
Numéro CAS |
155638-93-0 |
|---|---|
Formule moléculaire |
C17H19Br2NO2 |
Poids moléculaire |
429.1 g/mol |
Nom IUPAC |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-bromophenyl)methyl]ethanamine |
InChI |
InChI=1S/C17H19Br2NO2/c1-21-16-10-15(19)17(22-2)9-13(16)7-8-20-11-12-3-5-14(18)6-4-12/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Clé InChI |
BNJIESZKJPCAQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CCNCC2=CC=C(C=C2)Br)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)

